5-Bromo-2-T-butylaminopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

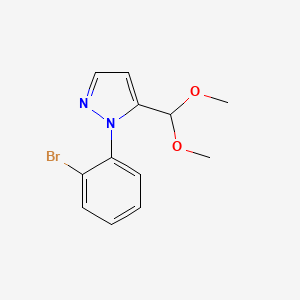

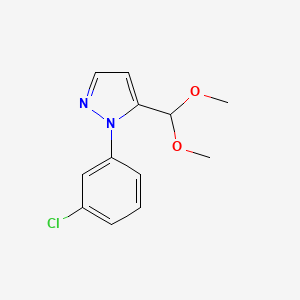

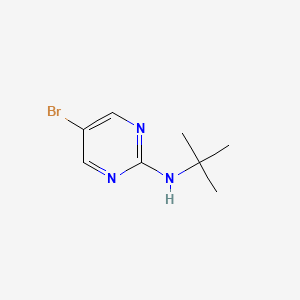

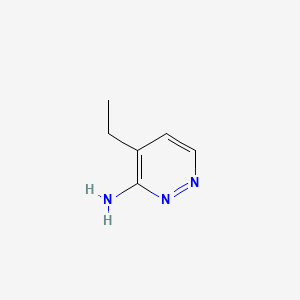

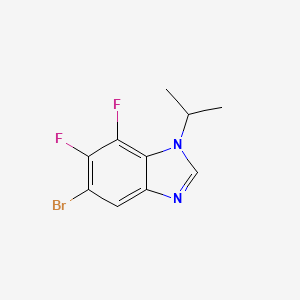

5-Bromo-2-T-butylaminopyrimidine, also known as 5-Bromo-2-butylaminopyrimidine, is a chemical compound with the molecular formula C8H12BrN3 and a molecular weight of 230.11 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-T-butylaminopyrimidine is 1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7 (9)6-12-8/h5-6H,2-4H2,1H3, (H,10,11,12) and the InChI key is AEIXIQHMEZRXJD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Mutagenic Effects on Phages : 5-Bromo-2-T-butylaminopyrimidine, among other pyrimidine analogues, has been tested for its mutagenic effect on T4 phages, showing notable effects on phage growth and mutability (Freese, 1959).

Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-2-T-butylaminopyrimidine, has shown inhibitory activity against various viruses, particularly retroviruses, suggesting its potential application in antiviral therapies (Hocková et al., 2003).

DNA Synthesis Tracking : This compound is used in analogues like 5-bromo-2-deoxyuridine (BrdU) for tagging dividing cells in DNA synthesis studies, aiding in the understanding of cell replication and development (Cavanagh et al., 2011).

Neurobiology Research : Studies have explored the effects of brominated pyrimidine analogs like 5-bromo-2′-deoxyuridine on the proliferation and viability of various cell types, with implications for research in central nervous system development (Martí-Clúa, 2021).

Synthesis of Novel Compounds : It's also used in the synthesis of novel compounds, such as 5-β-D-ribofuranosyluridine, contributing to the development of new medicinal agents (Brown et al., 1968).

Radiosensitizing Properties : Research has been conducted on brominated pyrimidines like 5-bromo-2′-deoxyuridine for their potential use as radiosensitizers, exploring their impact on DNA synthesis and repair in relation to radiation therapy (Yang et al., 1970).

Safety And Hazards

5-Bromo-2-T-butylaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, avoid contact with skin and eyes, and to use personal protective equipment .

Relevant Papers While specific papers on 5-Bromo-2-T-butylaminopyrimidine were not found, one paper was found discussing the use of 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo . This may provide some insight into potential research directions for 5-Bromo-2-T-butylaminopyrimidine.

Propiedades

IUPAC Name |

5-bromo-N-tert-butylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJPISSORTFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675150 |

Source

|

| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-T-butylaminopyrimidine | |

CAS RN |

14001-72-0 |

Source

|

| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)